(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid
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Overview
Description
(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C8H11BFNO2. It is a derivative of pyridine, substituted with a fluoro group at the 2-position, an isopropyl group at the 6-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-isopropylpyridin-4-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow setups and automated systems are often employed to handle the reagents and control the reaction conditions precisely. This ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, such as:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols or Phenols: From oxidation reactions.
Scientific Research Applications
(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoro-6-isopropylpyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions.
4-Fluorophenylboronic Acid: Similar in structure but lacks the isopropyl group.
2-Isopropylphenylboronic Acid: Similar but lacks the fluoro group.
Uniqueness
(2-Fluoro-6-isopropylpyridin-4-yl)boronic acid is unique due to the presence of both fluoro and isopropyl groups on the pyridine ring. This combination of substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H11BFNO2 |
---|---|
Molecular Weight |
182.99 g/mol |
IUPAC Name |
(2-fluoro-6-propan-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C8H11BFNO2/c1-5(2)7-3-6(9(12)13)4-8(10)11-7/h3-5,12-13H,1-2H3 |
InChI Key |
VVGHQWACADIDGE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)C(C)C)(O)O |
Origin of Product |
United States |
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